2-(4-Chlorophenyl)benzoxazole-5-propiononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)benzoxazole-5-propiononitrile is a chemical compound with the molecular formula C16H11ClN2O. It is a member of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)benzoxazole-5-propiononitrile typically involves the reaction of 2-aminophenol with 4-chlorobenzaldehyde under acidic conditions to form the benzoxazole ring. This intermediate is then reacted with propionitrile under basic conditions to yield the final product . The reaction conditions often include the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts to improve yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)benzoxazole-5-propiononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .
Scientific Research Applications
2-(4-Chlorophenyl)benzoxazole-5-propiononitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)benzoxazole-5-propiononitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzoxazole: Lacks the chlorine and propiononitrile groups, resulting in different chemical properties.
2-(4-Methylphenyl)benzoxazole: Contains a methyl group instead of a chlorine atom, leading to variations in reactivity and applications.
Uniqueness
2-(4-Chlorophenyl)benzoxazole-5-propiononitrile is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H11ClN2O |
---|---|
Molecular Weight |
282.72 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanenitrile |
InChI |
InChI=1S/C16H11ClN2O/c17-13-6-4-12(5-7-13)16-19-14-10-11(2-1-9-18)3-8-15(14)20-16/h3-8,10H,1-2H2 |
InChI Key |
CZYZYPMEZOLYIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CCC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.